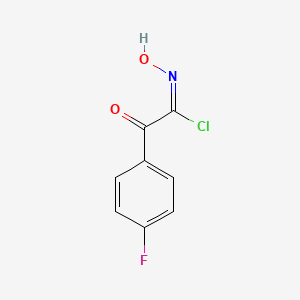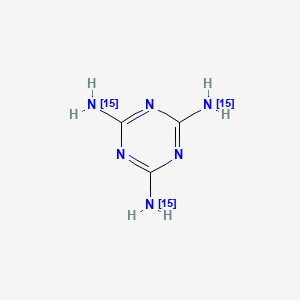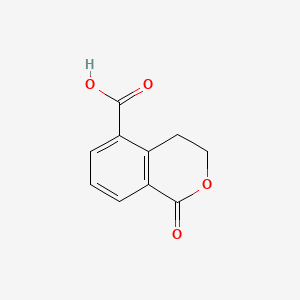
trans-Resveratrol-3,5-disulfato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans Resveratrol-3,5-disulfate: is a derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. The disulfate derivative, trans Resveratrol-3,5-disulfate, has been studied for its potential biological activities and improved bioavailability compared to its parent compound .
Aplicaciones Científicas De Investigación
Chemistry: trans Resveratrol-3,5-disulfate is used as a model compound in studies investigating the chemical behavior of polyphenolic sulfates. It helps in understanding the stability, reactivity, and transformation of sulfate derivatives in various environments .
Biology: In biological research, trans Resveratrol-3,5-disulfate is studied for its potential to modulate cellular processes. It has been shown to influence pathways related to oxidative stress, inflammation, and cell proliferation .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases. Its improved bioavailability compared to resveratrol makes it a promising candidate for drug development .
Industry: In the industrial sector, trans Resveratrol-3,5-disulfate is used in the formulation of dietary supplements and functional foods. Its antioxidant properties are leveraged to enhance the nutritional value and shelf life of products .
Mecanismo De Acción
Target of Action
Trans Resveratrol-3,5-disulfate, a derivative of resveratrol, is thought to have potentially valuable biological activities . The primary targets of this compound are believed to be similar to those of resveratrol, which include the vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) . These targets play crucial roles in angiogenesis and inflammation, respectively .
Mode of Action
It is suggested that like resveratrol, trans resveratrol-3,5-disulfate may downregulate vegf, an angiogenic factor, and enhance the antioxidant activity of cells . It may also inhibit COX-2, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by trans Resveratrol-3,5-disulfate are likely to be similar to those affected by resveratrol. Resveratrol is known to influence several pathways, including those involved in inflammation, angiogenesis, and oxidative stress . The downstream effects of these pathways can lead to a reduction in inflammation, inhibition of tumor growth, and protection against oxidative damage .
Pharmacokinetics
Resveratrol is known to have low bioavailability due to extensive metabolism in the liver and intestine . It is highly absorbed orally but has poor systemic bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans Resveratrol-3,5-disulfate and their impact on bioavailability need further investigation.
Result of Action
Based on the effects of resveratrol, it can be hypothesized that this compound may have anti-inflammatory, anti-angiogenic, and antioxidant effects . These effects could potentially contribute to its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans Resveratrol-3,5-disulfate typically involves the sulfonation of resveratrol. One common method includes the reaction of resveratrol with sulfur trioxide-pyridine complex in anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the disulfate derivative .
Industrial Production Methods: Industrial production of trans Resveratrol-3,5-disulfate may involve similar sulfonation reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like crystallization or chromatography may be employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans Resveratrol-3,5-disulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidative products.
Reduction: Reduction reactions can convert the disulfate groups back to hydroxyl groups.
Substitution: The disulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the parent resveratrol compound .
Comparación Con Compuestos Similares
Resveratrol: The parent compound with well-documented health benefits but lower bioavailability.
Resveratrol-3-sulfate: A monosulfate derivative with distinct biological activities.
Resveratrol-4’-sulfate: Another monosulfate derivative with different pharmacokinetic properties
Uniqueness: trans Resveratrol-3,5-disulfate stands out due to its dual sulfate groups, which enhance its solubility and bioavailability. This makes it more effective in delivering the beneficial effects of resveratrol in vivo compared to its monosulfate counterparts .
Propiedades
Número CAS |
858187-21-0 |
|---|---|
Fórmula molecular |
C14H12O9S2 |
Peso molecular |
388.361 |
Nombre IUPAC |
[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+ |
Clave InChI |
AUJFEUYHBMJMOQ-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O |
Sinónimos |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); |
Origen del producto |
United States |
Q1: What is the significance of trans-resveratrol-3,5-disulfate formation in resveratrol metabolism?
A: The study demonstrates that trans-resveratrol-3,5-disulfate is one of the several conjugates formed during resveratrol metabolism in rats []. This conjugation process, also observed with other metabolites like trans-resveratrol-3-sulfate and trans-resveratrol-3-O-beta-D-glucuronide, likely contributes to the rapid elimination of resveratrol from the body. The formation of these conjugates may explain the limited effect of resveratrol on certain chemopreventive parameters, as they could impact its bioavailability [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)



![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)


![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)




